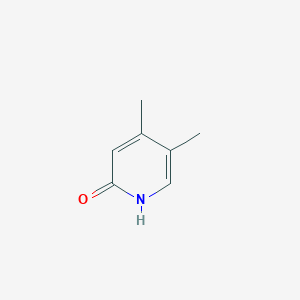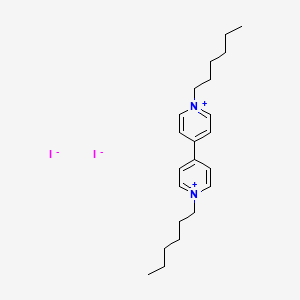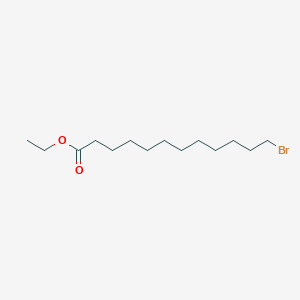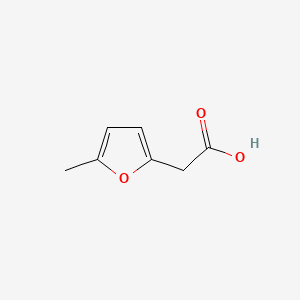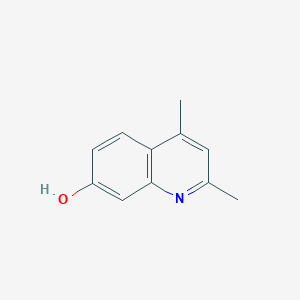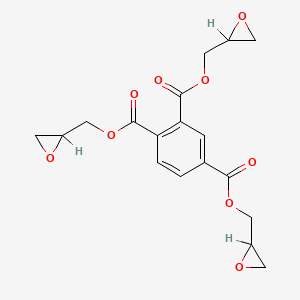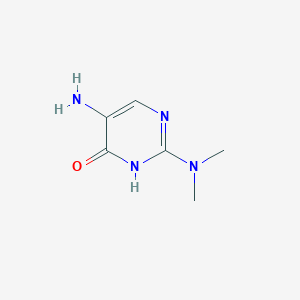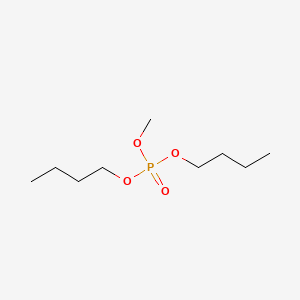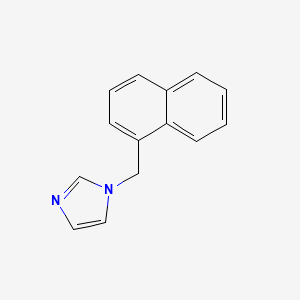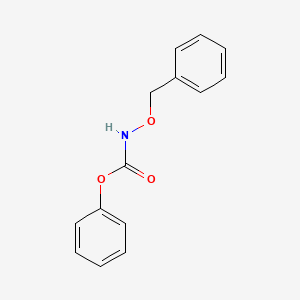
phenyl N-benzyloxycarbamate
概要
説明
Phenyl N-benzyloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Phenyl N-benzyloxycarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with benzyl alcohol in the presence of a base such as pyridine. The reaction proceeds as follows:
Phenyl chloroformate+Benzyl alcohol→Phenyl N-benzyloxycarbamate+Hydrochloric acid
The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions: Phenyl N-benzyloxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can be hydrolyzed to produce phenol and benzyl alcohol.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield phenyl carbamate and benzyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Phenol and benzyl alcohol.
Reduction: Phenyl carbamate and benzyl alcohol.
Substitution: Depending on the nucleophile, products can include substituted carbamates or other derivatives.
科学的研究の応用
Phenyl N-benzyloxycarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions. Its stability and ease of removal make it ideal for multi-step syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of polymers and other materials, where it acts as a stabilizer or intermediate.
作用機序
The mechanism of action of phenyl N-benzyloxycarbamate involves its role as a protecting group. When used in peptide synthesis, it temporarily protects amine groups from unwanted reactions. The benzyloxy group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective deprotection is crucial for the synthesis of complex molecules.
類似化合物との比較
Phenyl N-benzyloxycarbamate can be compared with other carbamate protecting groups such as:
tert-Butyloxycarbonyl (Boc): Boc is another widely used protecting group that can be removed under acidic conditions. it is less stable than this compound.
Fluorenylmethyloxycarbonyl (Fmoc): Fmoc is removed under basic conditions and is commonly used in solid-phase peptide synthesis. It offers orthogonal protection compared to this compound.
Carboxybenzyl (Cbz): Cbz is similar to this compound but is removed using catalytic hydrogenation. It is often used in combination with other protecting groups for selective deprotection.
This compound is unique due to its balance of stability and ease of removal, making it versatile for various synthetic applications.
特性
IUPAC Name |
phenyl N-phenylmethoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(18-13-9-5-2-6-10-13)15-17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHARTMBSCUKJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469939 | |
| Record name | phenyl N-benzyloxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-18-7 | |
| Record name | phenyl N-benzyloxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


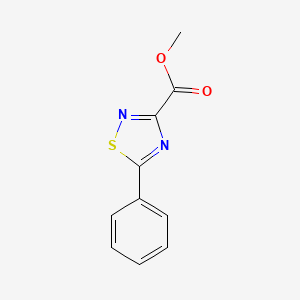
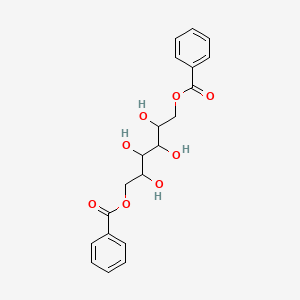

![Ethanone, 1-[4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B3056554.png)

